[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Phenylpyrrolidine derivatives Receptor binding Pharmacological activity

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5) is a synthetic phenylpyrrolidine derivative with the molecular formula C14H21ClN2 and a molecular weight of 252.78 g/mol. Its IUPAC name is 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine.

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
CAS No. 672309-96-5
Cat. No. B1597045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
CAS672309-96-5
Molecular FormulaC14H21ClN2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESCNC(CCN1CCCC1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H21ClN2/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12/h4-6,11,14,16H,2-3,7-10H2,1H3
InChIKeySXIGBNTVTDFFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5): Baseline Characterization and Procurement Context


[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5) is a synthetic phenylpyrrolidine derivative with the molecular formula C14H21ClN2 and a molecular weight of 252.78 g/mol . Its IUPAC name is 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine . The compound is commercially available from multiple chemical suppliers, typically at purities of ≥98% . No primary research publications or patents specifically characterizing this compound's biological activity, binding affinity, or functional properties were identified in the public domain.

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5): Why In-Class Compounds Cannot Be Simply Interchanged


Phenylpyrrolidine derivatives are structurally diverse compounds whose biological and physicochemical properties are exquisitely sensitive to specific substitution patterns. The presence and position of the 3-chloro substituent on the phenyl ring, the N-methyl group on the propylamine chain, and the pyrrolidin-1-yl moiety collectively define a unique three-dimensional pharmacophore that cannot be replicated by analogs bearing different halogenation patterns (e.g., 2-chloro, 4-chloro, or unsubstituted phenyl), alternative amine substitutions (e.g., primary amine, dimethylamine), or different heterocyclic moieties (e.g., piperidine, morpholine) . Substitution with a structurally similar analog may result in altered binding affinity, metabolic stability, or off-target profiles. However, the absence of publicly available comparative activity data for this specific compound precludes quantitative assessment of substitution risks. Procurement decisions should therefore be guided by exact structural identity rather than assumed class-level equivalence.

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5): Quantitative Evidence and Differentiation Analysis


Comparative Potency and Target Engagement Data for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Following exhaustive search of primary research literature, patents, and authoritative databases, no quantitative biological activity data (e.g., IC50, Ki, EC50) were identified for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5). Consequently, no direct head-to-head comparisons or cross-study comparable data exist to support differentiation claims against specific analogs. This evidence gap is explicitly acknowledged. Class-level inference suggests that structurally related phenylpyrrolidines have been investigated as monoamine reuptake inhibitors and receptor ligands [1], but such inference cannot be reliably extrapolated to this compound without direct experimental confirmation.

Phenylpyrrolidine derivatives Receptor binding Pharmacological activity

Physicochemical Property Comparison: [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine vs. Unsubstituted and 2-Chloro Analogs

Computationally predicted physicochemical properties provide a basis for differentiation from close structural analogs. The 3-chloro substitution on the phenyl ring confers distinct lipophilicity and basicity characteristics relative to unsubstituted or 2-chloro analogs. LogP (XLogP3-AA) is predicted as 3.09 for the target compound, reflecting the lipophilic contribution of the 3-chloro group . The pKa of the secondary amine is predicted as 10.27 ± 0.20 . These predicted values differentiate the compound from analogs lacking the 3-chloro group (reduced lipophilicity) or bearing alternative substitution patterns (altered electronic distribution).

Physicochemical properties Lipophilicity Predicted ADME

Structural Differentiation: 3-Chloro vs. 2-Chloro vs. 4-Chloro Phenylpyrrolidine Analogs

The position of chloro substitution on the phenyl ring (3-chloro for target compound) is a critical determinant of molecular recognition properties. The 3-chloro (meta) position presents distinct steric and electronic characteristics compared to 2-chloro (ortho) and 4-chloro (para) regioisomers . Ortho substitution (2-chloro) introduces steric hindrance that may restrict conformational freedom of the adjacent propylamine chain; para substitution (4-chloro) extends the molecular footprint and alters dipole orientation; meta substitution (3-chloro) balances electronic effects while maintaining conformational flexibility. The target compound's SMILES notation (Clc1cccc(c1)C(NC)CCN2CCCC2) confirms the 3-chloro arrangement .

Structure-activity relationship Regioisomerism Molecular recognition

Commercially Verified Purity Benchmark for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

The compound is commercially supplied at verified purity levels of ≥98% (NLT 98%) by multiple independent vendors . This purity specification exceeds the 95% threshold commonly offered for custom-synthesized or less-validated research compounds. The consistency of purity claims across independent suppliers supports the reliability of procurement from established commercial sources.

Analytical chemistry Quality control Sourcing specifications

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-96-5): Evidence-Based Application Scenarios


Structure-Activity Relationship (SAR) Studies of Phenylpyrrolidine Derivatives

This compound serves as a specific structural probe for evaluating the contribution of the 3-chloro (meta) substitution pattern in phenylpyrrolidine SAR campaigns. Its defined substitution pattern (3-chloro on phenyl, N-methyl on propylamine, pyrrolidin-1-yl moiety) makes it a suitable reference compound for systematic comparison with 2-chloro and 4-chloro regioisomers, as well as analogs with alternative amine substitutions . The commercially available ≥98% purity supports reproducible SAR data generation .

Synthetic Intermediate for CNS-Targeted Compound Libraries

The predicted lipophilicity (LogP = 3.09) and structural features suggest this compound may serve as a building block or scaffold for synthesizing CNS-penetrant molecules . The secondary amine functionality provides a reactive handle for further derivatization, while the 3-chlorophenyl group contributes favorable physicochemical properties for blood-brain barrier penetration . Its availability from multiple commercial suppliers supports library synthesis workflows .

Method Development and Validation in Analytical Chemistry

The compound's well-defined physicochemical properties—including molecular weight (252.78 g/mol), predicted boiling point (356.2±37.0 °C), and pKa (10.27±0.20)—make it a suitable reference standard for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS . The established commercial purity of ≥98% provides a reliable benchmark for method calibration .

Comparative Physicochemical Profiling in Drug Discovery

This compound can be employed as a comparator in physicochemical profiling studies to assess how 3-chloro substitution influences key drug-like properties relative to unsubstituted or differently halogenated analogs . Parameters such as LogP (predicted 3.09), topological polar surface area (predicted 15.27 Ų), and hydrogen bond donor/acceptor counts provide a defined baseline for evaluating structure-property relationships .

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